Gadoteric acid is a gadolinium-based contrast agent (GBCA) commonly used in magnetic resonance imaging (MRI) []. It is administered intravenously and plays a crucial role in enhancing the contrast of specific tissues and structures within the body, allowing for better visualization during MRI scans. This improved visualization aids in the detection and diagnosis of various medical conditions [, ].
Gadoteric acid's ability to enhance contrast in MRI relies on its paramagnetic properties. When placed in a strong magnetic field, the unpaired electrons within the gadoteric acid molecule create a magnetic moment. This interaction amplifies the relaxation rates of nearby water protons, which translates to a brighter signal on MRI images [, ].
Researchers utilize gadoteric acid in various scientific investigations, including:
While gadoteric acid plays a valuable role in scientific research, ongoing investigations focus on:
Gadoteric acid is a macrocyclic, ionic gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which serves as the chelating agent. The compound exhibits paramagnetic properties that enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity of tissues during MRI scans. This compound is administered intravenously and is known for its high thermodynamic and kinetic stability, which reduces the risk of gadolinium release and associated toxicity compared to other contrast agents .
In MRI, gadoteric acid acts as a contrast agent. When injected intravenously, it enters the bloodstream and accumulates in areas with leaky blood vessels or disrupted blood-brain barrier. The paramagnetic properties of gadolinium shorten the relaxation time of nearby water molecules, leading to increased signal intensity on MRI scans. This allows for better differentiation between healthy and diseased tissues [].
Gadoteric acid is generally well-tolerated, but there are some potential safety concerns:
The final product may be formulated as a meglumine salt for enhanced solubility and administration ease .
Gadoteric acid is widely used in medical imaging for:
Compound Name | Structure Type | Stability | Risk of Nephrogenic Systemic Fibrosis |
---|---|---|---|
Gadopentetate dimeglumine | Linear | Moderate | High |
Gadodiamide | Linear | Low | High |
Gadobutrol | Nonionic Macrocyclic | High | Low |
Gadoteridol | Nonionic Macrocyclic | High | Low |
Gadoteric acid | Ionic Macrocyclic | Highest | Low |
Gadoteric acid's macrocyclic structure offers superior kinetic stability compared to linear agents, significantly reducing the risk of releasing free gadolinium ions .